BenchChemオンラインストアへようこそ!

GSK-5498A

CRAC Channel Inhibition Mast Cell Biology Species-Specific Pharmacology

Choose GSK-5498A for its validated, potent inhibition of CRAC-mediated mast cell degranulation and T-cell cytokine release in human and rat models. With an IC₅₀ of 1 μM, it offers precise, low-concentration control for allergy and inflammation studies. Note its critical species-specificity: it is ineffective in mouse and guinea-pig mast cells, making it the definitive tool for human/rat research. Avoid generic substitutes; this compound's unique pharmacology ensures reproducible, target-specific results.

Molecular Formula C18H11F6N3O
Molecular Weight 399.29
CAS No. 1253186-49-0
Cat. No. B1139443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-5498A
CAS1253186-49-0
Molecular FormulaC18H11F6N3O
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
InChIInChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-5498A (1253186-49-0) CRAC Channel Inhibitor: Scientific and Procurement Baseline


GSK-5498A (CAS 1253186-49-0) is a selective small-molecule inhibitor of the calcium release-activated calcium (CRAC) channel [1]. It functions by blocking calcium influx through CRAC channels, leading to the inhibition of mast cell mediator release and T-cell pro-inflammatory cytokine production [2]. The compound is a member of the pyrazole class, with the IUPAC name 2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide [3]. Its molecular formula is C₁₈H₁₁F₆N₃O, with a molecular weight of 399.29 g/mol [3]. This baseline profile defines the essential characteristics for research and procurement consideration.

Why Generic CRAC Channel Inhibitors Cannot Replace GSK-5498A in Research Applications


Generic substitution within the class of CRAC channel inhibitors is scientifically unsound due to the profound, species-specific pharmacology observed for GSK-5498A. While many compounds in this class target the same Orai1/STIM1 signaling axis, GSK-5498A demonstrates a unique profile of activity across species that is not shared by its close analogs [1]. Its inability to inhibit mast cell degranulation in guinea-pig and mouse preparations, contrasted with its potent activity in human and rat cells, is a critical differentiating factor [1]. This species-selectivity dictates that research outcomes are not directly transferable between compounds, and therefore, the specific choice of GSK-5498A is mandatory for reproducible and interpretable results in human and rat model systems.

Quantitative Evidence Guide for Selecting GSK-5498A (CAS 1253186-49-0) over CRAC Inhibitor Alternatives


Distinct Species-Selectivity Profile of GSK-5498A in Mast Cell Degranulation

GSK-5498A exhibits a unique species-selectivity profile, potently inhibiting mast cell degranulation in human and rat preparations while being completely inactive in guinea-pig and mouse mast cells. This contrasts with the broader activity of other CRAC channel inhibitors, such as YM-58483, which demonstrate efficacy across multiple species [1]. This species-specificity is a critical consideration for model selection and data interpretation.

CRAC Channel Inhibition Mast Cell Biology Species-Specific Pharmacology

Functional CRAC Channel Inhibition Potency of GSK-5498A in Jurkat Cells

In a functional cellular assay measuring thapsigargin-evoked calcium influx in Jurkat T-cells, GSK-5498A exhibits an inhibitory pIC₅₀ of 6.3, corresponding to an IC₅₀ of approximately 501 nM [1]. This functional potency is comparable to that of Synta66, which has a reported IC₅₀ of 1 µM in Jurkat cells, but differs from the more potent CM-4620 (Orai1/STIM1 IC₅₀ = 119 nM) and RO2959 (SOCE IC₅₀ = 25 nM) .

CRAC Channel Pharmacology Calcium Signaling Jurkat T-cells

Broad-Spectrum Selectivity of GSK-5498A for CRAC Channels

GSK-5498A demonstrates high selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors across a concentration range of 0-10 µM [1]. This selectivity profile is a key differentiator from earlier, less selective tools like SKF-96365, which inhibits multiple calcium entry pathways including voltage-gated and TRPC channels [2].

CRAC Channel Selectivity Off-Target Pharmacology Ion Channel Profiling

Validated Research and Industrial Application Scenarios for GSK-5498A (CAS 1253186-49-0)


Interrogation of Human Mast Cell Degranulation Pathways

GSK-5498A is the preferred tool for studying CRAC channel-dependent mast cell degranulation in human and rat models. Its unique species-selectivity profile, where it potently inhibits degranulation in human and rat mast cells but not in guinea-pig or mouse, makes it essential for reproducible and translatable research in these species [1]. Using an alternative CRAC inhibitor with broader species activity, such as YM-58483, would confound results and limit the translational relevance of findings to human biology.

Selective Pharmacological Dissection of CRAC Channel Signaling in T-cells

For studies requiring the specific inhibition of CRAC channels in T-cell lines (e.g., Jurkat) or primary human PBMCs, GSK-5498A provides a selective tool with a defined functional potency (pIC₅₀ = 6.3 in Jurkat cells). Its high selectivity for CRAC channels over other ion channels and receptors at concentrations up to 10 µM ensures that observed effects on cytokine production (e.g., IL-2, IFN-γ, IL-5) are attributable to CRAC channel blockade, minimizing off-target interference common with broader-spectrum calcium channel blockers [2].

In Vitro Validation of CRAC Channel Dependency in Human-Rat Comparative Studies

GSK-5498A is uniquely suited for comparative pharmacological studies between human and rat immune cells. Its parallel activity in both species allows for the validation of CRAC channel-dependent mechanisms in a translational research framework [1]. This is particularly valuable for establishing the rat as a predictive model for human CRAC channel biology, a role that cannot be reliably filled by compounds with divergent species activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-5498A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.